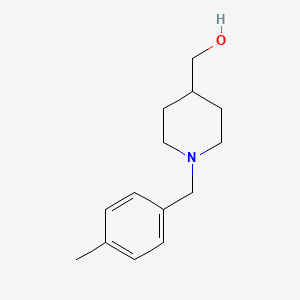
(4-Methylbenzyl)piperidin-4-ylmethanol
Übersicht
Beschreibung
“(1-(4-Methylbenzyl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C14H21NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “(1-(4-Methylbenzyl)piperidin-4-yl)methanol” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a methanol group and a 4-methylbenzyl group .Wissenschaftliche Forschungsanwendungen
Antimalaria-Aktivität
Piperidinderivate wurden auf ihr Potenzial als Antimalariamittel untersucht. Die Entstehung von Resistenzen gegen derzeit verfügbare Antimalariamedikamente hat die Forschung nach neuartigen Molekülen vorangetrieben, die als sichere und wirksame Behandlungen dienen können. Piperidine mit einfachen Molekülstrukturen haben in diesem Bereich vielversprechend gezeigt .
HIV-Behandlung
Neue Piperidin-4-ol-Derivate wurden für die potenzielle Behandlung von HIV entwickelt und synthetisiert. Diese Verbindungen wurden auf ihre Wirksamkeit bei der Behandlung dieses Virus untersucht, was die Vielseitigkeit von Piperidinderivaten in antiviralen Therapien zeigt .
Bioaktive heterozyklische Verbindungen
Der Piperidinkern ist Bestandteil vieler bioaktiver heterozyklischer Verbindungen, die für ihre vielfältigen biologischen und klinischen Anwendungen weit verbreitet sind. Dies umfasst therapeutische Bereiche wie benzimidazolonhaltige Verbindungen .
Wirkmechanismus
Target of Action
Related compounds, such as 1, 4-disubstituted piperidines, have been studied for their antiplasmodial activity against plasmodium falciparum . These compounds have shown high selectivity for the parasite, suggesting potential targets within the parasite’s biochemical pathways .
Mode of Action
It is suggested that the hydroxyl group at c-7’ in these alcohol analogues contributes greatly to their antiplasmodial activity . This suggests that the compound may interact with its targets through hydrogen bonding or other types of interactions involving the hydroxyl group.
Result of Action
Related compounds have shown to inhibit the growth of plasmodium falciparum . This suggests that the compound may have a similar effect, leading to a reduction in the number of parasites.
Biochemische Analyse
Biochemical Properties
(1-(4-Methylbenzyl)piperidin-4-yl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as lactate dehydrogenase, which is crucial in the glycolytic pathway . Additionally, (1-(4-Methylbenzyl)piperidin-4-yl)methanol interacts with proteins involved in cell signaling pathways, potentially altering their activity and downstream effects . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of (1-(4-Methylbenzyl)piperidin-4-yl)methanol on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . Furthermore, (1-(4-Methylbenzyl)piperidin-4-yl)methanol influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, (1-(4-Methylbenzyl)piperidin-4-yl)methanol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . Additionally, (1-(4-Methylbenzyl)piperidin-4-yl)methanol can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and behavior, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(4-Methylbenzyl)piperidin-4-yl)methanol change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that (1-(4-Methylbenzyl)piperidin-4-yl)methanol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These findings underscore the importance of considering temporal factors when studying this compound.
Dosage Effects in Animal Models
The effects of (1-(4-Methylbenzyl)piperidin-4-yl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes . At higher doses, (1-(4-Methylbenzyl)piperidin-4-yl)methanol can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These dosage-dependent effects highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
(1-(4-Methylbenzyl)piperidin-4-yl)methanol is involved in several metabolic pathways, primarily through its interactions with enzymes in the glycolytic and oxidative phosphorylation pathways . The compound can inhibit key enzymes, such as lactate dehydrogenase, leading to altered metabolic flux and changes in metabolite levels . Additionally, (1-(4-Methylbenzyl)piperidin-4-yl)methanol can affect the activity of cofactors, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, (1-(4-Methylbenzyl)piperidin-4-yl)methanol is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . This distribution is crucial for its biochemical effects, as it ensures that (1-(4-Methylbenzyl)piperidin-4-yl)methanol reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of (1-(4-Methylbenzyl)piperidin-4-yl)methanol is primarily within the mitochondria and cytoplasm . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The activity and function of (1-(4-Methylbenzyl)piperidin-4-yl)methanol are influenced by its localization, as it can interact with mitochondrial enzymes and proteins involved in cellular metabolism .
Eigenschaften
IUPAC Name |
[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-2-4-13(5-3-12)10-15-8-6-14(11-16)7-9-15/h2-5,14,16H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACFKCJESKJFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)
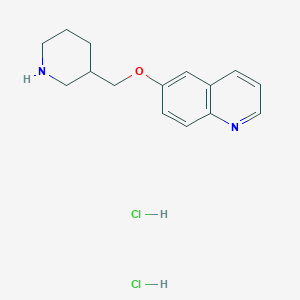
![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)
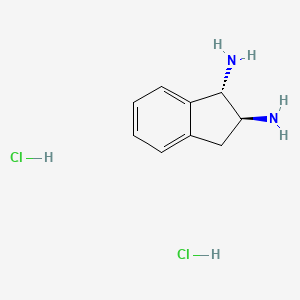
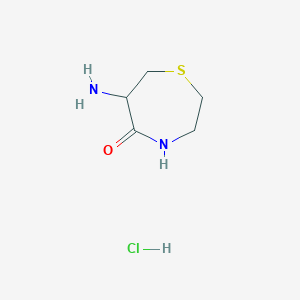
![N,N-Diethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487440.png)
![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)

![N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1487446.png)
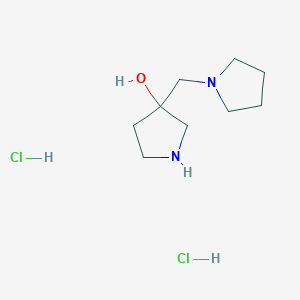
![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)
![tert-Butyl 9-amino-4-oxo-2,5-diazatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487451.png)
![4-[7,9-Dimethoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1487452.png)
![Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride](/img/structure/B1487455.png)
